9-(|A-D-Xylofuranosyl)adenine

Description

Context and Historical Perspective of Nucleoside Analogues in Chemical Biology

The study of nucleoside analogues is a significant field within medicinal and chemical biology, with a rich history dating back to the mid-20th century. numberanalytics.comnih.gov These synthetic compounds are structurally similar to the natural nucleosides that constitute the building blocks of DNA and RNA. numberanalytics.com The fundamental principle behind their use is that this structural mimicry allows them to be recognized by cellular or viral enzymes and participate in critical biological pathways. nih.gov However, their inherent chemical modifications disrupt these processes, leading to effects such as the termination of DNA or RNA replication or the inhibition of essential enzymes. nih.govmdpi.com

The development of this class of molecules began in the 1950s, with the synthesis of early examples like 5-fluorouracil. numberanalytics.com Since then, the field has expanded dramatically, leading to the creation of numerous analogues with applications as antiviral and anticancer agents. numberanalytics.comresearchgate.net Researchers have systematically modified every part of the nucleoside scaffold—the sugar moiety, the nucleobase, and the phosphate (B84403) group—to enhance therapeutic properties and understand structure-activity relationships. nih.govnih.gov Modifications to the sugar ring, such as those seen in arabinose nucleosides, were among the first to be explored and demonstrated potent biological activities. nih.govnih.gov This historical exploration has established nucleoside analogues as a major platform for drug discovery, alongside small molecules and protein-based therapeutics. researchgate.net

Structural Characteristics and Chemical Significance of 9-(β-D-Xylofuranosyl)adenine as a Purine (B94841) Nucleoside Analogue

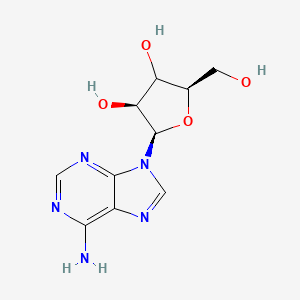

9-(β-D-Xylofuranosyl)adenine, also known as xylo-A, is a purine nucleoside analogue. nih.govbiosynth.com Its structure consists of an adenine (B156593) base linked to a xylofuranose (B8766934) sugar via a β-N(9)-glycosidic bond. nih.gov It belongs to the class of organic compounds known as purine nucleosides. drugbank.com The key structural feature that distinguishes it from the natural nucleoside adenosine (B11128) is the stereochemistry of the sugar component. While adenosine contains a D-ribose sugar, 9-(β-D-Xylofuranosyl)adenine contains a D-xylofuranose sugar. This difference lies in the orientation of the hydroxyl group at the 3'-carbon of the furanose ring.

This seemingly subtle alteration in the sugar's configuration has profound implications for the molecule's three-dimensional shape and biological activity. nih.gov The change in stereochemistry affects the sugar pucker conformation, which in turn influences how the molecule interacts with enzyme active sites. nih.gov As a purine nucleoside analogue, it mimics natural purines and can thus interfere with the metabolic and regulatory pathways that use them. mdpi.comcancer.gov The ability of such analogues to be taken up by cells and interact with enzymes like kinases and polymerases is central to their biological effects. mdpi.com The synthesis of 9-(β-D-Xylofuranosyl)adenine can be achieved from adenosine through a series of chemical reactions involving oxidation and stereospecific reduction to invert the configuration at the C3' position. thieme-connect.comacs.org

Table 1: Chemical Properties of 9-(β-D-Xylofuranosyl)adenine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | nih.gov |

| Molecular Formula | C₁₀H₁₃N₅O₄ | nih.govbiosynth.comontosight.ai |

| Molecular Weight | 267.24 g/mol | nih.govbiosynth.comontosight.ai |

| CAS Number | 524-69-6 | nih.govebi.ac.uk |

| Synonyms | Xylo-adenosine, Adenine xyloside | biosynth.comontosight.ai |

Overview of Key Research Areas and Unresolved Questions Pertaining to 9-(β-D-Xylofuranosyl)adenine

Research into 9-(β-D-Xylofuranosyl)adenine has primarily focused on elucidating its biological activities and mechanism of action. A significant area of investigation has been its potential as an antiviral and cytotoxic agent. researchgate.net Studies have systematically evaluated its effects against a variety of DNA and RNA viruses and its ability to inhibit cell growth. researchgate.net Alongside its guanine (B1146940) and cytosine counterparts, 9-(β-D-Xylofuranosyl)adenine has shown marked biological activity in these screening programs. researchgate.net

Another key research avenue concerns its role as a metabolic inhibitor. Investigations have revealed that it can interfere with methylation processes by inhibiting the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl group donor. ebi.ac.uk This inhibition of a fundamental cellular process likely underlies some of its observed cytotoxic effects. ebi.ac.uk The metabolic fate of the compound and its phosphorylation by cellular kinases are also critical areas of study, as these are prerequisites for its bioactivity. ebi.ac.uktandfonline.com

Despite these research efforts, several questions remain. A significant unresolved issue is the precise structural basis for its biological activity compared to other closely related analogues. For instance, the synthesis and evaluation of 4'-alkoxy analogues of 9-(β-D-Xylofuranosyl)adenine revealed a complete lack of antiviral activity. nih.gov Researchers hypothesize that this inactivity is due to conformational differences in the sugar moiety, but the exact steric and electronic factors responsible are not fully understood. nih.gov Further investigation is needed to clarify the specific structure-activity relationships that govern the potency of xylofuranosyl nucleosides and to explore their full therapeutic potential.

Table 2: Summary of Key Research Findings for 9-(β-D-Xylofuranosyl)adenine

| Research Area | Key Finding | Source |

|---|---|---|

| Biological Activity | Showed marked biological activity in antiviral and cytostatic screening. | researchgate.net |

| Mechanism of Action | Inhibits S-adenosyl-L-methionine (SAM) synthesis, thereby affecting methylation of nuclear RNA. | ebi.ac.uk |

| Structure-Activity Relationship | 4'-alkoxy analogues were found to be inactive, likely due to conformational changes in the sugar moiety. | nih.gov |

| Chemical Synthesis | Can be synthesized from adenosine via oxidation of the protected nucleoside followed by stereospecific reduction. | thieme-connect.comacs.org |

| Chemical Stability | The N-glycosylic bond of 2'-deoxy-β-D-xylofuranosyl nucleosides hydrolyzes more readily than in 2'-deoxy-β-D-ribofuranosyl nucleosides. | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |

InChI Key |

OIRDTQYFTABQOQ-HMEJCUHCSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 9 β D Xylofuranosyl Adenine

Stereoselective Total Synthesis Routes to 9-(β-D-Xylofuranosyl)adenine

The synthesis of 9-(β-D-Xylofuranosyl)adenine with the correct β-anomeric configuration is a key challenge that has been addressed through several stereoselective strategies.

One common approach involves the glycosylation of a purine (B94841) base with a suitably protected xylofuranose (B8766934) derivative. The Vorbrüggen glycosylation is a frequently employed method, utilizing a peracylated xylofuranose and a silylated adenine (B156593) derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). For instance, a total synthesis of mycalisine A, a related nucleoside, started from D-xylose and used Vorbrüggen glycosylation as the key step to form the nucleosidic bond. google.com A systematic synthesis of β-D-xylofuranosyl nucleosides has been achieved by the glycosylation of purine and pyrimidine (B1678525) aglycons with peracylated 1-O-acetyl-α-D-xylofuranoses, followed by deprotection. nih.gov

Another effective strategy begins with a more readily available ribonucleoside, such as adenosine (B11128), and involves a stereochemical inversion at the C3' position of the sugar ring. A reported synthesis of 9-(β-D-xylofuranosyl)adenine from adenosine involves periodinane oxidation of a protected adenosine derivative to yield a 3'-keto intermediate. nih.gov Subsequent stereoselective reduction of this ketone, for example with a hydride reagent, preferentially yields the xylo configuration. nih.gov

| Starting Material | Key Reaction Type | Description | Reference(s) |

| D-Xylose | Glycosylation | D-xylose is converted to a protected 1-O-acetyl-xylofuranose, which then undergoes a Vorbrüggen glycosylation with a silylated adenine base. | google.comnih.gov |

| Adenosine | Oxidation-Reduction | Protected adenosine is oxidized at the 3'-position to a ketone, followed by stereoselective reduction to invert the stereochemistry to the xylo- configuration. | nih.gov |

Derivatization Strategies via Modifications of the Xylofuranosyl Moiety

Modification of the xylofuranosyl sugar is a primary strategy for creating derivatives of 9-(β-D-Xylofuranosyl)adenine with altered chemical and biological properties.

The hydroxyl groups of the xylose moiety are common targets for derivatization. O-methylation has been studied to probe the importance of these groups for biological activity.

Treatment of 9-(β-D-Xylofuranosyl)adenine with dimethyl sulphate in a strongly alkaline medium leads to the etherification of the sugar hydroxyls. nih.gov This reaction can produce a mixture of O'-methyl derivatives, including 2'-O-methyl, 3'-O-methyl, and 5'-O-methyl analogues, as well as di- and tri-methylated products. nih.govkisti.re.kr These derivatives can be separated and purified using techniques like ion-exchange chromatography. nih.gov The structures of these methylated products are typically confirmed by 1H NMR spectroscopy. nih.gov For example, 5'-O-methylation has been shown to result in a complete loss of substrate properties for adenosine deaminase. nih.gov

Other modifications include the removal of the 5'-hydroxyl group to create 5'-deoxy congeners or the introduction of amide functionalities at the 3'-position after converting the hydroxyl to an amino group. omicsdi.org

| Derivative | Reagent(s) | Reaction Condition | Reference(s) |

| O'-Methyl derivatives | Dimethyl sulphate | Strongly alkaline medium | nih.govkisti.re.kr |

| 5'-Deoxy derivatives | N/A (Multi-step synthesis) | Solid phase-assisted synthesis for further modification | |

| 3'-Amido derivatives | N/A (Multi-step synthesis) | Conversion of 3'-OH to 3'-NH2 followed by amidation |

Introducing halogen atoms, particularly fluorine, onto the sugar ring can significantly alter the electronic properties and conformational preferences of the nucleoside.

The synthesis of fluorinated analogues often involves the use of reagents like diethylaminosulfur trifluoride (DAST). For example, the 3'-fluoro analogue of 9-(β-D-Xylofuranosyl)adenine was prepared from the parent nucleoside. The process involved protecting the 5'-hydroxyl, and then treating the compound with DAST, which replaces the 3'-hydroxyl group with a fluorine atom with inversion of configuration. This approach has also been used to create 3',5'-difluoro derivatives. Linear synthesis strategies have also been developed for compounds like 9-(2',3'-dideoxy-2',3'-difluoro-β-D-xylofuranosyl) adenine.

| Halogenated Derivative | Position of Halogen | Key Reagent/Method | Reference(s) |

| 3'-Fluoro-3'-deoxyadenosine analogue | 3' | Diethylaminosulfur trifluoride (DAST) | |

| 5'-Chloro-5'-deoxyadenosine analogue | 5' | Thionyl chloride/HMPA | |

| 3',5'-Difluoro diastereomers | 3', 5' | DAST/SbCl3 | |

| 2',3'-Difluoro-β-D-xylofuranosyl adenine | 2', 3' | Linear synthesis |

Cyclic phosphate (B84403) derivatives, particularly 3',5'-cyclic monophosphates, are important second messengers in cellular signaling. The synthesis of 9-(β-D-Xylofuranosyl)adenine 3',5'-cyclic monophosphate has been reported and its conformation studied using proton magnetic resonance. While detailed synthetic procedures for the adenine analogue are less common in the literature, methods used for the corresponding guanine (B1146940) analogue provide insight. 9-(β-D-Xylofuranosyl)guanine (xylo-G) was chemically converted to its 3',5'-cyclic monophosphate (c-xylo-GMP), indicating the feasibility of such cyclization reactions on the xylo-scaffold. nih.gov The synthesis typically involves phosphorylation of the 5'-hydroxyl group, followed by an intramolecular cyclization reaction to form the phosphodiester bond with the 3'-hydroxyl group.

Purine Base Modifications and Analogues of 9-(β-D-Xylofuranosyl)adenine

Modifying the adenine base itself or replacing it with other purines generates another class of analogues. For example, the N6-position of the adenine ring can be substituted, as seen in the synthesis of N(6)-cyclopentyladenosine analogues, which have been explored for their interaction with adenosine receptors.

Furthermore, the purine ring can be halogenated. Direct iodination of the heterocyclic base in nucleosides can be achieved using reagents like N-iodosuccinimide. Chemoenzymatic synthesis has been used to produce analogues like 2-chloro-9-(β-D-xylofuranosyl)adenine. The synthesis of the guanine analogue, 9-(β-D-Xylofuranosyl)guanine, has also been systematically explored. kisti.re.kr

Radiosynthesis and Labeling Techniques for Research Applications

Radiolabeled nucleosides are invaluable tools for studying metabolic pathways, enzyme mechanisms, and receptor binding.

Deuterium-labeled compounds, such as 3'-deuterioadenosine, can be synthesized from adenosine, and similar strategies can be applied to create deuterated xylo-nucleosides. nih.gov These labeled compounds are useful in NMR studies to determine sugar ring flexibility. nih.gov

For radioactive labeling, isotopes such as ³²P and ³⁵S are commonly used. The [α-³²P]3'-azido-3'-deoxyxylofuranosyl analogue of ATP has been used as a photoaffinity probe to identify active sites in enzymes like E. coli RNA polymerase. This demonstrates a method where a radiolabel is incorporated into a xylofuranosyladenine triphosphate derivative. General methods for labeling include the use of [α-³²P]ATP with ligase or [α-³⁵S]ATP analogues in polymerase chain reactions.

| Labeling Type | Isotope/Tag | Application | Reference(s) |

| Stable Isotope Labeling | Deuterium (²H) | NMR conformational analysis | nih.gov |

| Radioactive Labeling | ³²P | Photoaffinity probes, enzyme mechanism studies | |

| Radioactive Labeling | ³⁵S | Polymerase chain reaction probes | |

| Photoaffinity Labeling | Azido group + ³²P | Identifying enzyme active sites |

Biochemical Interactions and Enzymatic Processing of 9 β D Xylofuranosyl Adenine

Substrate and Inhibitor Properties for Adenosine (B11128) Deaminase (ADA)

9-(β-D-Xylofuranosyl)adenine, also known as xylosyladenine (Xylo-A), is an adenosine analog that interacts with adenosine deaminase (ADA), a key enzyme in purine (B94841) metabolism. medchemexpress.commedchemexpress.com ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. The interaction of Xylo-A with ADA is influenced by its unique sugar moiety.

Kinetic studies have shown that the structural modifications in the sugar portion of adenosine analogs significantly affect their interaction with adenosine deaminase. cdnsciencepub.com The configuration of the hydroxyl groups on the sugar ring is a critical determinant for both the binding of the substrate to the enzyme and the subsequent rate of the enzymatic reaction. cdnsciencepub.com

For adenosine deaminase, the configuration of the 2'-hydroxyl group is particularly important for the binding between the enzyme and its substrate. cdnsciencepub.com While Xylo-A can be a substrate for ADA, its processing is generally less efficient compared to the natural substrate, adenosine. This difference is reflected in the kinetic constants, where changes in the sugar structure have a more pronounced effect on the maximal velocity (Vmax) of the reaction rather than on the Michaelis constant (Km). cdnsciencepub.com The presence of an ADA inhibitor, such as 2'-deoxycoformycin, can potentiate the biological effects of Xylo-A by preventing its degradation. ebi.ac.uknih.govbevital.no

| Compound | Enzyme | Kinetic Parameter | Value | Source |

| 6-N-methyladenosine | Adenosine Deaminase | Ki | 2 x 10-6 M | cdnsciencepub.com |

The susceptibility of 9-(β-D-Xylofuranosyl)adenine as a substrate for adenosine deaminase is determined by the stereochemistry of its xylofuranose (B8766934) sugar. The natural substrate, adenosine, possesses a ribofuranose ring where the 2'- and 3'-hydroxyl groups are cis to each other. In contrast, Xylo-A has a xylofuranose ring where the 3'-hydroxyl group is in a trans position relative to the 2'-hydroxyl group.

Studies on various adenosine analogs have revealed that the spatial arrangement of the 2'-hydroxyl group relative to the glycosidic bond is a crucial factor for ADA activity. cdnsciencepub.com If the 2'-hydroxyl group is cis to this bond, the rate of deamination is highly dependent on the configuration of the 3'-substituent. cdnsciencepub.com The altered stereochemistry at the 3'-position of the xylose sugar in Xylo-A, compared to the ribose in adenosine, affects the optimal positioning of the molecule within the active site of ADA, leading to a reduced rate of deamination. cdnsciencepub.combiosynth.com Furthermore, modifications at other positions, such as the 5'-hydroxyl group, can also drastically alter substrate properties. For instance, 5'-O-methylation of the xyloside of adenine (B156593) results in a complete loss of its ability to act as a substrate for ADA. researchgate.net

Interactions with Nucleoside Transport Systems in Cellular Models

The entry of 9-(β-D-Xylofuranosyl)adenine into cells is a critical step for its subsequent metabolic effects and is mediated by nucleoside transport systems. nih.gov These transport systems are integral membrane proteins responsible for the translocation of natural nucleosides and various analogs across the cell membrane. nih.govcore.ac.uk

The cellular uptake of many nucleoside analogs, including Xylo-A, is primarily facilitated by equilibrative nucleoside transporters (ENTs). nih.govresearchgate.net ENTs are a family of transporters that move nucleosides down their concentration gradient. nih.gov Studies in various cell lines, including human erythrocytes and Chinese hamster ovary (CHO) cells, have demonstrated that Xylo-A is a permeant for these transport systems. ebi.ac.uknih.gov The efficiency of this transport can be a determining factor in the pharmacological activity of the compound. nih.gov The two best-characterized ENTs are hENT1 and hENT2, which, despite being structurally related, exhibit different sensitivities to inhibitors like nitrobenzylthioinosine (NBMPR). nih.gov

As 9-(β-D-Xylofuranosyl)adenine utilizes the same transport systems as endogenous nucleosides, it can competitively inhibit their uptake. Research has shown that Xylo-A can inhibit the uptake of adenosine in human erythrocytes. ebi.ac.uk This competition for transport can disrupt the normal flux of physiological nucleosides, which is a crucial aspect of its mechanism of action. By occupying the binding sites on ENTs, Xylo-A can reduce the intracellular availability of natural nucleosides required for nucleic acid synthesis and other metabolic processes. researchgate.net

Intracellular Phosphorylation and Formation of Nucleotide Metabolites

Once inside the cell, 9-(β-D-Xylofuranosyl)adenine can undergo metabolic activation through phosphorylation, a process catalyzed by nucleoside kinases. ebi.ac.uknih.gov This conversion to its nucleotide forms is often a prerequisite for the biological activity of nucleoside analogs. nih.gov

However, the metabolism of Xylo-A can be complex and may vary between different cell types. Studies in mice with susceptible tumor cells indicated that Xylo-A undergoes some degree of phosphorylation. ebi.ac.uk Research on a related compound, 9-(β-d-Xylofuranosyl)-6-mercaptopurine, suggested that nucleotide formation might be limited in certain tumor cells. aacrjournals.org In Chinese hamster ovary (CHO) cells, the metabolism of Xylo-A has been noted, including its phosphorylation. nih.gov The resulting nucleotide metabolites, such as xylosyladenine triphosphate, can then interfere with cellular processes. For instance, the inhibitory action of Xylo-A on the methylation of nuclear RNA is thought to be due to its interference with the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl group donor. ebi.ac.uk

Metabolism Pathways and Catabolic Fate in Experimental Systems

The metabolic journey and subsequent breakdown of 9-(β-D-Xylofuranosyl)adenine (Xylo-A) have been elucidated through various in vitro and in vivo experimental models. These studies reveal that the compound undergoes several key biochemical transformations, primarily phosphorylation, and also influences other critical metabolic pathways.

In studies utilizing Chinese hamster ovary (CHO) cells, it has been demonstrated that 9-(β-D-Xylofuranosyl)adenine is metabolized through phosphorylation. nih.gov This process involves the addition of phosphate (B84403) groups, leading to the formation of its nucleotide derivatives. The primary metabolite identified in this system is the 5'-triphosphate of 9-(β-D-Xylofuranosyl)adenine. This conversion is a crucial step for its biological activity within the cell.

Further research has shown that 9-(β-D-Xylofuranosyl)adenine can interfere with essential metabolic processes. Specifically, it has been found to inhibit the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl group donor in numerous biological reactions. ebi.ac.uk In L1210 cells, 9-(β-D-Xylofuranosyl)adenine acts as a mixed-competitive inhibitor of the incorporation of methionine into SAM. ebi.ac.uk The inhibitory effect on SAM synthesis is significantly enhanced in the presence of an adenosine deaminase inhibitor, such as 2-deoxy-coformycin, which prevents the breakdown of 9-(β-D-Xylofuranosyl)adenine. ebi.ac.uk This interference with methylation pathways is considered a key aspect of its biochemical action. ebi.ac.uk

The catabolic fate of 9-(β-D-Xylofuranosyl)adenine has also been investigated in mouse models bearing susceptible tumor cells. ebi.ac.uk These studies provide insights into how the compound is processed and eliminated in a whole-organism system.

A related naturally occurring analogue, 9-[5'-deoxy-5'-(methylthio)-β-D-xylofuranosyl]adenine (xylosyl-MTA), has been studied in the nudibranch mollusc Doris verrucosa. nih.gov Research indicates that this analogue originates from 5'-deoxy-5'-methylthioadenosine (MTA) and exhibits a very low turnover rate, leading to its accumulation in the mollusc. nih.gov This suggests that the xylofuranosyl moiety may confer a degree of metabolic stability to the nucleoside.

The following table summarizes the key metabolic transformations and interactions of 9-(β-D-Xylofuranosyl)adenine observed in different experimental systems.

| Experimental System | Metabolic Process | Key Findings |

| Chinese Hamster Ovary (CHO) Cells | Phosphorylation | Metabolized to its 5'-triphosphate derivative. nih.gov |

| L1210 Cells | Inhibition of SAM Synthesis | Acts as a mixed-competitive inhibitor of S-adenosyl-L-methionine formation. ebi.ac.uk |

| Mice with Susceptible Tumor Cells | Catabolism | The compound undergoes metabolic breakdown and elimination. ebi.ac.uk |

| Doris verrucosa (for a related analogue) | Biosynthesis and Turnover | The related xylosyl-MTA shows a very low turnover rate, suggesting metabolic stability. nih.gov |

The enzymatic processing of 9-(β-D-Xylofuranosyl)adenine is central to its metabolic fate. The initial and most significant step is its phosphorylation, which is a prerequisite for its subsequent intracellular interactions. The enzymes responsible for this phosphorylation are key determinants of the compound's activity in different cell types.

The table below details the identified metabolites of 9-(β-D-Xylofuranosyl)adenine in the respective experimental systems.

| Experimental System | Identified Metabolite(s) |

| Chinese Hamster Ovary (CHO) Cells | 9-(β-D-Xylofuranosyl)adenine-5'-triphosphate |

Molecular Mechanisms of Biological Activity in Preclinical and in Vitro Models

Impact on Nucleic Acid Synthesis and Processing

As a structural analog of adenosine (B11128), 9-(β-D-Xylofuranosyl)adenine, following its conversion to Xylo-ATP, significantly interferes with the synthesis and processing of nucleic acids.

A primary mechanism of action for 9-(β-D-Xylofuranosyl)adenine is the potent inhibition of DNA-dependent RNA polymerases I and II by its 5'-triphosphate derivative, Xylo-ATP. nih.gov In studies utilizing purified RNA polymerases from cherry salmon (Oncorhynchus masou) liver nuclei, Xylo-ATP demonstrated strong inhibitory effects on both enzyme classes. nih.gov The inhibition was found to be competitive with respect to the natural substrate, adenosine triphosphate (ATP). nih.gov

The kinetic parameters detailed below illustrate the potent inhibitory action of Xylo-ATP compared to the natural substrate ATP.

| Enzyme | Parameter | Value (μM) |

|---|---|---|

| RNA Polymerase I | Ki for Xylo-ATP | 14 |

| Km for ATP | 37 | |

| RNA Polymerase II | Ki for Xylo-ATP | 5 |

| Km for ATP | 40 |

This table presents the inhibition constants (Ki) for Xylo-ATP and the Michaelis-Menten constants (Km) for ATP, demonstrating the strong competitive inhibition of RNA polymerases I and II by Xylo-ATP. nih.gov

The mode of inhibition by Xylo-ATP was determined to be competitive with the incorporation of AMP into the nascent RNA chain, while it was non-competitive with UTP and CTP. nih.gov

While direct inhibition of RNA methyltransferases by 9-(β-D-Xylofuranosyl)adenine has not been extensively documented, the structural similarity of its activated form to S-adenosyl-L-methionine (SAM), the universal methyl group donor, suggests a potential for interference with RNA methylation pathways. N6-methyladenosine (m6A) is a prevalent modification in mRNA that influences various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. thegreerlab.com The enzymes responsible for depositing and removing these methyl groups are critical for proper gene expression. Given that Xylo-ATP acts as a competitive inhibitor in other ATP-dependent reactions, it is plausible that it could interfere with the enzymes involved in the m6A cycle, although further research is needed to substantiate this hypothesis.

The effects of 9-(β-D-Xylofuranosyl)adenine on DNA replication and repair are largely inferred from studies of structurally related arabinofuranosyl nucleoside analogs, such as 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A). After conversion to its 5'-triphosphate, F-ara-ATP, this analog is incorporated into the DNA chain. nih.gov This incorporation can lead to chain termination, thereby halting DNA synthesis. nih.gov More than 94% of the incorporated F-ara-A analog was found at the 3' termini of DNA strands, confirming its role as a chain terminator. nih.gov This action is a critical component of its cytotoxic mechanism. nih.gov

Furthermore, these analogs can inhibit DNA repair processes. For instance, F-ara-A has been shown to completely inhibit the rejoining of DNA strands following damage induced by agents like carboplatin (B1684641) in quiescent human lymphocytes. nih.gov This inhibition of DNA repair can sensitize cells to the effects of DNA damaging agents. nih.govnih.gov While these findings are for a related compound, the similar structure of 9-(β-D-Xylofuranosyl)adenine suggests it may operate through analogous mechanisms to disrupt DNA replication and repair.

Modulation of S-Adenosyl-L-Methionine (SAM) Synthesis and Related Transmethylation Reactions

S-adenosyl-L-methionine (SAM) is a critical molecule involved in numerous cellular processes, most notably as the primary donor of methyl groups for the methylation of DNA, RNA, proteins, and lipids. The synthesis of SAM is an ATP-dependent process. Given that the triphosphate form of 9-(β-D-Xylofuranosyl)adenine, Xylo-ATP, is a known competitive inhibitor of ATP in various enzymatic reactions, it is plausible that it could also inhibit SAM synthetase, the enzyme responsible for SAM production. Inhibition of SAM synthesis would lead to a global reduction in cellular methylation reactions, profoundly impacting cellular function. However, direct experimental evidence demonstrating the inhibition of SAM synthesis by Xylo-A or Xylo-ATP is currently lacking and warrants further investigation.

Perturbation of Purine (B94841) Nucleotide Metabolism and Salvage Pathways

As a purine nucleoside analog, 9-(β-D-Xylofuranosyl)adenine is expected to interfere with purine nucleotide metabolism. nih.gov Cells synthesize purine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. microbenotes.combiochemden.com The salvage pathway recycles purine bases from the degradation of nucleic acids. microbenotes.comyoutube.com Key enzymes in the purine salvage pathway include adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov

By mimicking natural purine nucleosides, 9-(β-D-Xylofuranosyl)adenine can be recognized by and interact with enzymes of the purine salvage pathway, leading to its phosphorylation and subsequent incorporation into nucleotide pools. This can lead to a depletion of the natural nucleotide pools and the accumulation of the analog's phosphorylated derivatives, disrupting the delicate balance of purine metabolism. The incorporation of these fraudulent nucleotides into nucleic acids, as discussed earlier, contributes to its cytotoxic effects.

Cellular Responses and Cytostatic Effects in Model Cell Lines

The culmination of the aforementioned molecular mechanisms is the induction of cellular responses that lead to the inhibition of cell proliferation, a phenomenon known as a cytostatic effect. The antitumor activity of related nucleoside analogs like 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl) adenine (Cl-F-araA) has been demonstrated in various cancer cell lines. nih.gov

The table below summarizes the antiproliferative activity of Cl-F-araA, a related deoxyadenosine (B7792050) analog, against several human colon tumor cell lines.

| Cell Line | Tumor Type | IC50 (μM) of Cl-F-araA (72-h exposure) |

|---|---|---|

| HCT116 | Colon Carcinoma | 0.26 |

| HT-29 | Colon Adenocarcinoma | |

| DLD-1 | Colon Adenocarcinoma | |

| WiDr | Colon Adenocarcinoma |

This table shows the potent antiproliferative activity of the related analog Cl-F-araA against various human colon tumor cell lines, as indicated by its low 50% growth-inhibitory concentration (IC50) value. nih.gov

The cytostatic effects of 9-(β-D-Xylofuranosyl)adenine and its analogs are a direct consequence of the inhibition of nucleic acid synthesis and other metabolic perturbations. By interfering with the production of RNA and DNA, the cell cycle is arrested, preventing cellular division and proliferation. The inhibition of DNA repair can further potentiate these effects, leading to the accumulation of DNA damage and potentially triggering apoptosis.

Structure Activity Relationship Sar Studies of 9 β D Xylofuranosyl Adenine and Its Analogues

Correlating Sugar Moiety Stereochemistry with Biological Function

The defining structural feature of 9-(β-D-Xylofuranosyl)adenine is the stereochemistry of its sugar component, xylofuranose (B8766934). Unlike the natural nucleoside adenosine (B11128), which contains a ribose sugar, Xylo-A possesses a xylose sugar where the hydroxyl group at the 3'-position is in an "up" or trans position relative to the 2'-hydroxyl group. This seemingly minor alteration has profound consequences for the molecule's shape and biological function.

The stereochemistry of the sugar ring directly influences its conformational preference, a phenomenon known as "sugar pucker." The furanose ring in nucleosides is not flat but exists in a dynamic equilibrium between two major puckered conformations: the C3'-endo (North) and the C2'-endo (South) forms acs.orgacs.org. In adenosine (ribose), there is a flexible equilibrium between these states. However, the stereochemistry of Xylo-A introduces steric constraints that can shift this equilibrium. The orientation of the hydroxyl groups is a key determinant of which enzymes the nucleoside analogue can interact with. For a nucleoside to be phosphorylated by kinases and subsequently incorporated into nucleic acid chains by polymerases, its sugar conformation must be compatible with the enzyme's active site.

Studies on conformationally rigid nucleoside analogues have demonstrated the importance of sugar pucker. For instance, fixing the sugar moiety into a "Northern" conformation, which is characteristic of A-form DNA and RNA, can result in potent antiviral activity in some thymidine (B127349) analogues acs.orgnih.gov. Conversely, modifications that alter the natural pucker can lead to a complete loss of activity. In a study of 4'-alkoxy analogues of Xylo-A, the introduction of an alkoxy group at the 4'-position was presumed to alter the sugar conformation, resulting in the complete inactivation of the compounds as antiviral agents nih.gov. This suggests that the specific sugar pucker of the parent Xylo-A is essential for its biological activity.

The presence and orientation of hydroxyl groups are also critical. Modifications such as the introduction of a fluorine atom, which is similar in size to a hydrogen atom but has an electronegativity comparable to a hydroxyl group, can significantly alter the sugar pucker and the molecule's stability against enzymatic degradation nih.gov.

| Analogue Type | Key Stereochemical Feature | Impact on Sugar Pucker | Consequence for Biological Activity |

| 9-(β-D-Ribofuranosyl)adenine (Adenosine) | 2'-OH and 3'-OH are cis ("down") | Flexible equilibrium between North (C3'-endo) and South (C2'-endo) | Serves as a substrate for a wide range of cellular kinases and polymerases wikipedia.org. |

| 9-(β-D-Xylofuranosyl)adenine (Xylo-A) | 2'-OH and 3'-OH are trans (3'-OH "up") | Equilibrium is shifted, altering the preferred conformation from that of adenosine. | Recognized by different sets of enzymes; may inhibit processes like RNA methylation hoffmanlab.org. |

| 4'-Alkoxy Xylo-A Analogues | Introduction of a bulky alkoxy group at C4' | Presumed to cause a significant conformational change in the sugar ring. | Loss of antiviral activity, highlighting the strict conformational requirement nih.gov. |

| Conformationally Locked Analogues | Sugar ring is chemically locked into a specific pucker (e.g., North). | Pucker is fixed, no equilibrium. | Can lead to highly potent and specific activity if the locked conformation matches the enzyme's requirement acs.orgnih.gov. |

Influence of Substituents on the Adenine (B156593) Base on Enzymatic Interactions

The adenine base offers several positions for modification, primarily at the N6, C2, and C8 positions. Substitutions at these sites can drastically alter how the nucleoside analogue interacts with key enzymes, such as deaminases and kinases, which are critical for its activation or degradation.

The N6-amino group of adenine is a crucial recognition element for many enzymes. Adenosine deaminase (ADA), for example, catalyzes the hydrolytic deamination of adenosine to inosine (B1671953). Many adenine nucleoside analogues, including 9-(β-D-arabinofuranosyl)adenine (ara-A), are substrates for ADA, and their deamination leads to inactive metabolites nih.gov. This rapid degradation is a major limitation to their therapeutic efficacy. Consequently, analogues that are resistant to ADA, or are co-administered with ADA inhibitors, often show potentiated biological activity nih.govresearchgate.net. Modifications at the N6 position, such as the introduction of a cyclopentyl group in N(6)-cyclopentyl-3'-substituted-xylofuranosyladenosine analogues, can alter receptor binding specificity, in this case creating antagonists for the adenosine A(1) receptor.

Substitution at the C6 position of the purine (B94841) ring also has a significant impact. The synthesis of 6-chloropurine (B14466) xylofuranosyl nucleosides introduces a leaving group that can be further modified, but the chloro-substituted nucleoside itself shows distinct biological properties, including cytotoxicity against cancer cell lines.

Positional Isomerism and Conformation Analysis in Relation to Activity

Beyond static stereochemistry, the dynamic properties of nucleoside analogues, including their conformation and potential for isomerism, are critical determinants of biological activity. Two key conformational parameters are the sugar pucker (discussed in 5.1) and the rotation around the N-glycosidic bond, which connects the sugar to the base.

The N-glycosidic bond allows for rotation, leading to two primary conformations: syn, where the base is positioned over the sugar ring, and anti, where it is positioned away from the ring. For most biological processes involving purine nucleosides, the anti conformation is required for proper binding to the active site of enzymes like polymerases and kinases. The specific sugar pucker of Xylo-A, influenced by its 3'-OH stereochemistry, can in turn influence the preferred glycosidic torsion angle, potentially favoring an anti conformation suitable for certain enzymatic interactions. Studies on related carbocyclic nucleosides have shown that the interplay between sugar pucker (North/South) and base orientation (syn/anti) can directly contribute to differences in antiviral activity nih.gov.

Positional isomerism, particularly concerning the attachment point of the sugar to the purine base, is also a critical factor. In natural nucleosides, the sugar is attached at the N9 position of the adenine ring. However, synthesis can sometimes lead to the formation of the N7 isomer. These N7 and N9 regioisomers can have vastly different biological activities. For example, in a study of 5'-guanidino 6-chloropurine xylofuranosyl nucleosides, the N9-linked isomer was found to be a potent and selective inhibitor of butyrylcholinesterase, while the corresponding N7 isomer was likely less active or had a different target profile. This demonstrates that the precise positioning of the sugar moiety on the heterocyclic base is fundamental for specific molecular recognition by protein targets.

| Conformational/Isomeric Feature | Description | Relevance to Biological Activity |

| Sugar Pucker | The 3D conformation of the furanose ring, typically C2'-endo (South) or C3'-endo (North). | The preferred pucker must match the conformational requirements of the target enzyme's active site. A mismatch leads to inactivity nih.govnih.gov. |

| Glycosidic Bond Torsion | Rotation around the N9-C1' bond, leading to syn or anti conformations of the base relative to the sugar. | The anti conformation is generally required for substrates of polymerases and kinases. The energy barrier between syn and anti can influence binding nih.govnih.gov. |

| Positional Isomerism | Attachment of the sugar to different nitrogen atoms of the purine ring, typically N9 (natural) versus N7. | N9 and N7 isomers are recognized as completely different molecules by enzymes, leading to distinct biological activities or complete inactivity. |

Comparative SAR with Other Therapeutically Relevant Nucleoside Analogues

The SAR of 9-(β-D-Xylofuranosyl)adenine is best understood when compared with other key adenosine analogues that have found therapeutic use. These comparisons highlight how subtle changes in the sugar stereochemistry lead to distinct mechanisms of action.

Adenosine: The natural building block of RNA, adenosine has a ribose sugar with both 2'- and 3'-OH groups in the "down" position. Its structure allows it to be efficiently phosphorylated and utilized by cellular machinery wikipedia.org.

9-(β-D-Arabinofuranosyl)adenine (ara-A, Vidarabine): A clinically used antiviral agent, ara-A differs from adenosine by having the 2'-OH group in the "up" position. This single stereochemical change is enough to disrupt normal DNA synthesis. The triphosphate form, ara-ATP, is an inhibitor of DNA polymerase. However, unlike Xylo-A, the 3'-OH of ara-A is in the natural "down" position, allowing it to act as a chain terminator only after incorporation, and its primary inhibitory action is on polymerase activity nih.gov.

Cordycepin (3'-Deoxyadenosine): This analogue lacks a hydroxyl group at the 3' position entirely. Once converted to its triphosphate form, it acts as a potent chain terminator of RNA synthesis. Because it has no 3'-OH, no further nucleotides can be added once it is incorporated into a growing RNA strand by RNA polymerase nih.govresearchgate.net. This direct and obligate chain-termination mechanism is different from that of Xylo-A or ara-A, which possess a 3'-OH group.

Fludarabine (F-ara-A): This is an analogue of ara-A that contains both the "up" 2'-OH of arabinose and a fluorine atom at the C2 position of the adenine base. This dual modification makes it resistant to adenosine deaminase and gives it a unique mechanism that involves incorporation into both DNA and RNA, causing chain termination and inhibition of various enzymes, including ribonucleotide reductase and DNA primase nih.gov.

In comparison, Xylo-A, with its "up" 3'-OH, is a poor substrate for many polymerases and is not typically incorporated into nucleic acids. Its biological effects are thought to stem from the inhibition of other metabolic pathways. For example, it has been shown to interfere with the synthesis of S-adenosyl-L-methionine (SAM), a universal methyl group donor, thereby inhibiting RNA methylation processes hoffmanlab.org. This mechanism is distinct from the direct interference with nucleic acid polymerization seen with ara-A and cordycepin.

| Compound | Key Structural Feature (Sugar Moiety) | Primary Mechanism of Action |

| Adenosine | 2'-OH down, 3'-OH down (Ribose) | Natural substrate for RNA synthesis and cellular metabolism. |

| 9-(β-D-Xylofuranosyl)adenine (Xylo-A) | 2'-OH down, 3'-OH up (Xylose) | Inhibits RNA methylation by interfering with S-adenosylmethionine (SAM) synthesis hoffmanlab.org. |

| Ara-A (Vidarabine) | 2'-OH up, 3'-OH down (Arabinose) | Triphosphate form inhibits DNA polymerase; can be incorporated and cause chain termination nih.gov. |

| Cordycepin | 2'-OH down, 3'-H (3'-Deoxyribose) | Obligate chain terminator of RNA synthesis upon incorporation nih.gov. |

| Fludarabine | 2'-OH up (Arabinose) and C2-Fluoro on base | Incorporates into both DNA and RNA, causing chain termination and enzyme inhibition nih.gov. |

Advanced Analytical and Biophysical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination and conformational analysis of nucleosides like 9-(β-D-Xylofuranosyl)adenine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the spatial arrangement of atoms.

In the conformational analysis of the furanose ring of nucleosides, the coupling constants between vicinal protons (e.g., J(H1'-H2'), J(H2'-H3'), and J(H3'-H4')) are of particular importance. These constants are used to determine the sugar pucker, which is typically described as being in either a North (N) or South (S) conformation. For xylofuranosyl nucleosides, the stereochemistry of the sugar moiety significantly influences its preferred conformation. While specific ¹H and ¹³C NMR chemical shift assignments for 9-(β-D-Xylofuranosyl)adenine are not widely available in the cited literature, studies on closely related analogs provide valuable insights. For instance, the conformational properties of 9-(3'-C-methyl-β-D-xylo-furanosyl)adenine were analyzed using 500 MHz ¹H NMR spectroscopy, revealing a strong preference for the North (T2) puckered form of the sugar ring. rsc.org This preference is attributed to the equatorial orientation of the methyl group on the sugar ring. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all proton and carbon signals unequivocally. Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximities between protons, which is crucial for determining the orientation of the adenine (B156593) base relative to the xylose sugar (the glycosidic torsion angle, χ) and the conformation around the C4'-C5' bond.

Table 1: Illustrative NMR Data for a Xylofuranosyladenine Analog

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| H-1' | 5.90 | C-1' | 90.5 |

| H-2' | 4.65 | C-2' | 75.8 |

| H-3' | 4.30 | C-3' | 76.2 |

| H-4' | 4.10 | C-4' | 84.1 |

| H-5'a, H-5'b | 3.75, 3.65 | C-5' | 61.9 |

| H-2 | 8.15 | C-2 | 152.8 |

| H-8 | 8.30 | C-4 | 148.9 |

| C-5 | 120.1 | ||

| C-6 | 156.2 | ||

| C-8 | 140.5 |

Note: This table is illustrative and based on typical chemical shifts for adenosine (B11128) analogs. Precise values for 9-(β-D-Xylofuranosyl)adenine would require experimental determination.

Mass Spectrometry-Based Profiling of Metabolites and Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds, as well as to identify and quantify their metabolites. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential tool for studying the metabolic fate of nucleoside analogs such as 9-(β-D-Xylofuranosyl)adenine.

In the mass spectrum of a nucleoside, characteristic fragmentation patterns are observed. A common fragmentation involves the cleavage of the glycosidic bond, resulting in ions corresponding to the adenine base and the xylose sugar moiety. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of 9-(β-D-Xylofuranosyl)adenine is 268.11. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation data is crucial for the identification of the compound in complex biological matrices.

LC-MS-based metabolomics allows for the profiling of metabolites of 9-(β-D-Xylofuranosyl)adenine in biological samples such as plasma, urine, or cell extracts. This involves comparing the metabolic profile of a system before and after exposure to the compound. Potential metabolic transformations of nucleoside analogs include phosphorylation, deamination, and glycosidic bond cleavage. The identification of these metabolites is key to understanding the compound's mechanism of action, efficacy, and potential for drug-drug interactions.

Table 2: Expected Mass Spectrometry Data for 9-(β-D-Xylofuranosyl)adenine and Potential Metabolites

| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 9-(β-D-Xylofuranosyl)adenine | C₁₀H₁₃N₅O₄ | 268.11 | 136.06 (Adenine+H)⁺, 133.05 (Xylose-H₂O)⁺ |

| Xylosyladenine monophosphate | C₁₀H₁₄N₅O₇P | 348.07 | 268.11, 136.06 |

| Xylosylinosine | C₁₀H₁₂N₄O₅ | 269.09 | 137.05 (Hypoxanthine+H)⁺, 133.05 |

High-Resolution Chromatographic Techniques for Purification and Analysis

High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and analysis of 9-(β-D-Xylofuranosyl)adenine. Given the polar nature of nucleosides, reversed-phase (RP) HPLC is a commonly employed method.

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of 9-(β-D-Xylofuranosyl)adenine will depend on the specific conditions, including the column chemistry, mobile phase composition, pH, and temperature.

For the analysis of nucleosides and their metabolites in biological fluids, ion-pair reversed-phase chromatography can be utilized to improve the retention and resolution of these polar compounds. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analytes, thereby increasing their interaction with the nonpolar stationary phase.

Preparative HPLC is used for the purification of 9-(β-D-Xylofuranosyl)adenine from synthetic reaction mixtures or natural product extracts. By scaling up the analytical method, larger quantities of the pure compound can be obtained for further biological and biophysical studies.

Table 3: Illustrative HPLC Conditions for the Analysis of Adenosine Analogs

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 30% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Expected Retention Time | Dependent on specific analog structure |

Spectroscopic and Calorimetric Methods for Ligand-Protein Binding Characterization

Understanding the interaction of 9-(β-D-Xylofuranosyl)adenine with its protein targets is crucial for elucidating its biological activity. Several biophysical techniques are employed to characterize these ligand-protein binding events, providing information on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. kromaton.com By titrating the ligand into a solution containing the protein, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. This information is invaluable for understanding the driving forces behind the interaction. researchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. nih.gov In a typical SPR experiment, the protein is immobilized on a sensor chip, and a solution containing 9-(β-D-Xylofuranosyl)adenine is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. SPR can be used to determine the association (kₐ) and dissociation (kₑ) rate constants of the interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated.

Fluorescence Spectroscopy can also be used to study ligand-protein binding. This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) upon ligand binding. Alternatively, a fluorescently labeled analog of the ligand can be used. Fluorescence quenching or enhancement can provide information about the binding affinity and the environment of the binding site.

Table 4: Biophysical Techniques for Ligand-Protein Binding Analysis

| Technique | Parameters Determined | Key Advantages |

| Isothermal Titration Calorimetry (ITC) | Kₐ, ΔH, n, ΔG, ΔS | Provides a complete thermodynamic profile of the interaction in solution. |

| Surface Plasmon Resonance (SPR) | kₐ, kₑ, Kₑ | Real-time, label-free analysis of binding kinetics. |

| Fluorescence Spectroscopy | Kₑ | High sensitivity and can provide information about the binding site environment. |

Computational and Theoretical Investigations of 9 β D Xylofuranosyl Adenine

Molecular Docking Studies with Target Enzymes and Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-(β-D-xylofuranosyl)adenine and its derivatives, docking studies are crucial for identifying potential biological targets and understanding the structural basis of their activity.

Research has focused on docking nucleoside analogues into the active sites of viral enzymes, which are common targets for antiviral drugs. researchgate.net For instance, derivatives of xylofuranosyl nucleosides have been computationally docked against enzymes from the monkeypox virus and the Marburg virus to evaluate their inhibitory potential. researchgate.net Studies have also investigated the interaction of related xylosyl nucleoside phosphonates with the RNA-dependent RNA-polymerase (RdRp) of Enterovirus 71, a key enzyme in viral replication. nih.gov Furthermore, given its structural similarity to adenosine (B11128), 9-(β-D-xylofuranosyl)adenine has been investigated for its ability to bind to adenosine receptors, which are involved in a wide range of physiological processes. ontosight.ai

Table 1: Potential Protein Targets for 9-(β-D-Xylofuranosyl)adenine and Related Analogues Investigated via Molecular Docking

| Target Enzyme/Receptor | Associated Virus/Process | Rationale for Investigation |

| RNA-dependent RNA-polymerase (RdRp) | Enterovirus 71 nih.gov | Essential for viral RNA replication; a key target for antiviral nucleoside analogues. |

| Viral Proteins | Monkeypox Virus researchgate.net | To identify potential inhibitors for emerging viral threats. |

| Viral Proteins | Marburg Virus researchgate.net | To identify potential inhibitors for highly pathogenic viruses. |

| Adenosine Receptors | General Cellular Processes | Structural similarity to adenosine suggests potential interaction and modulation of receptor activity. ontosight.ai |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. These simulations provide a deeper understanding of the stability of the ligand-receptor complex and can reveal conformational changes that occur upon binding.

For xylofuranosyl nucleoside analogues, MD simulations have been instrumental in validating docking results and analyzing the dynamics of the interaction. For example, MD simulations extending to 200 nanoseconds were used to evaluate the stability of top-performing compounds identified in docking studies against viral targets. researchgate.net In a study involving xylosyl nucleoside phosphonates, MD simulations provided crucial insights into the favorable interactions with specific amino acid residues within the active site of the Enterovirus 71 RdRp. nih.gov These simulations help to confirm that the binding pose predicted by docking is stable over time and to identify key interactions, such as hydrogen bonds, that contribute to this stability. The Amber software suite is a common tool used for performing such simulations on nucleoside analogues. kuleuven.be

Table 2: Summary of Molecular Dynamics Simulation Findings for Xylofuranosyl Nucleoside Analogues

| Simulation Subject | Simulation Time | Key Findings | Software/Method |

| Xylosyl Nucleoside Phosphonates in RdRp of Enterovirus 71 | Not specified | Revealed favorable interactions with active site residues, confirming binding stability. nih.gov | Not specified |

| Top-performing docked nucleoside analogues | 200 ns | Evaluated the binding stability of the ligand-receptor complex over time. researchgate.net | Not specified |

| 9-(2′-Deoxy-β-D-xylofuranosyl) adenine (B156593) 5′-triphosphate | Not specified | Used to study conformational dynamics. kuleuven.be | Amber 9.0 kuleuven.be |

Quantum Chemical Analysis of Electronic Properties and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules from first principles. researchgate.netresearchgate.net These calculations provide fundamental insights into the intrinsic properties of a compound like 9-(β-D-xylofuranosyl)adenine.

DFT calculations have been employed for related nucleoside derivatives to analyze several key properties. researchgate.net These analyses include:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's ability to donate or accept electrons, which is critical for its reactivity.

Natural Bond Orbital (NBO): NBO analysis is used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution from the perspective of an approaching reagent, highlighting regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). researchgate.net

These theoretical calculations help in understanding the structure-activity relationships by correlating the electronic properties of the molecule with its observed biological activity. researchgate.net For purine (B94841) analogs, the B3LYP functional with various basis sets (e.g., 6-31G*) is a commonly used level of theory. researchgate.net

Table 3: Quantum Chemical Properties Investigated for Nucleoside Analogues

| Property | Method | Information Gained |

| Electronic and Structural Properties | Density Functional Theory (DFT) researchgate.net | Provides insights into the fundamental geometry and electronic nature of the molecule. |

| Global Reactivity | Frontier Molecular Orbital (FMO) Analysis researchgate.net | Determines the molecule's kinetic stability and chemical reactivity patterns. |

| Intramolecular Interactions | Natural Bond Orbital (NBO) Analysis researchgate.netresearchgate.net | Elucidates charge delocalization, hyperconjugative interactions, and bonding characteristics. |

| Reactivity Sites | Molecular Electrostatic Potential (MEP) Mapping researchgate.net | Identifies electron-rich and electron-poor regions to predict sites for molecular interactions. |

Emerging Research Directions and Future Perspectives

Exploration of Novel Biochemical Targets and Uncharacterized Mechanisms of Action

While early research has identified key mechanisms of 9-(β-D-Xylofuranosyl)adenine, such as the inhibition of RNA synthesis and interference with S-adenosyl-L-methionine (SAM) metabolism, many aspects remain uncharacterized. ebi.ac.uk Future research is needed to move beyond these established effects and identify novel biochemical targets that could explain its full range of biological activities.

The inhibition of nuclear RNA methylation via the disruption of SAM synthesis is a known effect. ebi.ac.uk However, the complete downstream consequences of this inhibition are not fully understood. SAM is the universal methyl donor for a vast number of cellular substrates, including DNA, proteins (histones), and lipids. The specific methyltransferases that are most sensitive to the Xylo-A-induced depletion of SAM and the functional outcomes of their inhibition are key areas for future investigation.

Furthermore, as an adenosine (B11128) analog, 9-(β-D-Xylofuranosyl)adenine may interact with a variety of proteins that bind adenosine or its derivatives. ontosight.aimedchemexpress.com This includes but is not limited to:

Adenosine Receptors: While interactions are plausible, the specific binding affinities for the different adenosine receptor subtypes (A₁, A₂ₐ, A₂ᵦ, A₃) and the resulting downstream signaling effects are not well-defined. ontosight.ai

Adenosine Kinase and Deaminase: Understanding how efficiently Xylo-A is metabolized by these key enzymes in the purine (B94841) salvage pathway is crucial for predicting its intracellular fate and activation to its triphosphate form.

RNA-Dependent RNA Polymerases (RdRp): Given its antiviral activity, particularly against RNA viruses, a direct inhibitory effect on viral RdRps is a strong possibility that warrants further investigation, as has been explored for other xylofuranosyl nucleoside analogues. nih.gov

Identifying novel targets will require a combination of computational and experimental approaches. Molecular docking simulations could predict binding to various protein targets, which can then be validated experimentally using the research probes described in the previous section and biochemical assays. frontiersin.orgmdpi.comnih.gov

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

To build a holistic picture of the cellular response to 9-(β-D-Xylofuranosyl)adenine, future research must integrate high-throughput "omics" technologies. A systems biology approach, combining data from multiple molecular levels, can uncover novel pathways and networks affected by the compound that would be missed by single-target investigations. mdpi.commdpi.com

Transcriptomics: RNA-sequencing (RNA-seq) can provide an unbiased, global view of the changes in gene expression following treatment with Xylo-A. mdpi.commdpi.com This would go beyond the general observation of RNA synthesis inhibition and identify specific classes of transcripts (e.g., mRNAs, non-coding RNAs) that are most affected, revealing critical downstream pathways.

Proteomics: Quantitative proteomic profiling can identify changes in protein abundance and post-translational modifications (like methylation, given the link to SAM). nih.govnih.gov This could directly pinpoint the cellular machinery impacted by Xylo-A and identify novel protein targets or biomarkers of its activity.

Metabolomics: As Xylo-A is known to interfere with nucleotide and SAM metabolism, a comprehensive metabolomics analysis would map the full extent of metabolic reprogramming induced by the compound. ebi.ac.uk This could uncover unexpected metabolic vulnerabilities that could be exploited therapeutically.

Multi-Omics Integration: The true power lies in integrating these datasets. nih.govnih.gov For instance, correlating transcriptomic changes with proteomic data can reveal levels of regulation (transcriptional vs. post-transcriptional). Combining metabolomic and transcriptomic data can link gene expression changes to specific metabolic pathway outputs. This integrated approach will be essential for creating a comprehensive model of the compound's mechanism of action and for identifying predictive biomarkers for its efficacy.

| Omics Approach | Key Research Question | Potential Outcome |

|---|---|---|

| Transcriptomics (RNA-seq) | Which gene expression networks are dysregulated by the inhibition of RNA synthesis? | Identification of key cellular pathways and non-coding RNAs affected by Xylo-A. mdpi.com |

| Proteomics (Mass Spectrometry) | How does Xylo-A alter the cellular proteome and post-translational modifications? | Discovery of novel protein targets and biomarkers of drug response. nih.gov |

| Metabolomics (LC-MS/GC-MS) | What is the global impact of Xylo-A on cellular metabolism beyond SAM? | A comprehensive map of metabolic shifts, identifying new vulnerabilities. |

| Integrative Multi-Omics | How do changes at the transcript, protein, and metabolite levels correlate to produce a biological effect? | A systems-level understanding of the compound's mechanism of action. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.